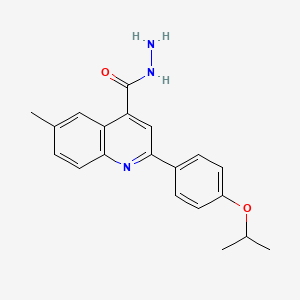

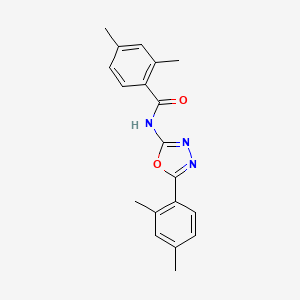

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-(4-Isopropoxyphenyl)-6-methylquinoline-4-carbohydrazide (2-IPPMQC) is an organic compound which has been studied for its potential applications in chemical and biomedical research. 2-IPPMQC is a quinoline-based compound which is synthesized by a variety of methods, including chemical oxidation, condensation, and cyclization reactions. This compound has been studied for its potential to serve as a substrate for a variety of biological enzymes, as well as its ability to interact with a variety of proteins and other molecules. 2-IPPMQC has been found to be a useful tool in biochemical and physiological research due to its ability to interact with a variety of biological molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis and Characterization

- The carbohydrazide derivatives of quinoline have been a subject of extensive study. In one research, the derivatives were synthesized by reacting methyl 2-(quinolin-8-yloxy) acetate with hydrazine hydrate to afford the carbohydrazide. These derivatives underwent further reactions to form a series of compounds characterized by spectroscopic techniques and elemental analyses, indicating the utility of these compounds in the synthesis of complex molecular structures (Saeed et al., 2014).

Antimicrobial Activity

- New quinoline derivatives, including carbohydrazide derivatives, have demonstrated excellent broad-spectrum antimicrobial activity. A study highlighted their effectiveness against various microbial strains, showcasing their potential as antimicrobial agents (Alafeefy, 2008).

Anti-HIV Properties

- Research into 4-hydroxyquinoline-3-carbohydrazide derivatives has revealed moderate inhibitory properties against HIV-1 virus, highlighting the potential of quinoline carbohydrazide derivatives in antiviral drug development. These compounds exhibit low cytotoxicity, making them promising candidates for further exploration (Hajimahdi et al., 2013).

Analgesic Activity

- Some new pyrazoles and triazoles bearing a quinazoline moiety have been synthesized and characterized, with selected compounds screened for analgesic activity. This indicates the potential therapeutic applications of quinoline carbohydrazide derivatives in pain management (Saad et al., 2011).

Docking Studies and Biological Activities

- Quinoline carbohydrazide derivatives have also been utilized in docking studies to understand their interaction with biological targets. The docking of synthesized compounds with proteins like HepG2 shows promising inhibition, indicating their potential in drug development and the understanding of molecular interactions (Ali et al., 2019).

Wirkmechanismus

Target of Action

Quinazolines, a class of compounds to which this compound belongs, have been known to act on various body targets, exhibiting activities such as anticancer, antihypertensive, antimicrobial, antifungal, antibacterial, analgesic, anti-inflammatory, antituberculosis, and antimalarial .

Mode of Action

Quinazolines, in general, show different activities by acting on different body targets .

Biochemical Pathways

Quinazolines are known to inhibit thymidylate synthase, poly- (ADP-ribose) polymerase (PARP), and tyrosine kinase .

Result of Action

Quinazolines have been reported to exhibit a wide range of pharmacological activities .

Action Environment

It is known that boronic acids and their esters, which are structurally related to this compound, are only marginally stable in water .

Eigenschaften

IUPAC Name |

6-methyl-2-(4-propan-2-yloxyphenyl)quinoline-4-carbohydrazide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O2/c1-12(2)25-15-7-5-14(6-8-15)19-11-17(20(24)23-21)16-10-13(3)4-9-18(16)22-19/h4-12H,21H2,1-3H3,(H,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFOHERJWIHWHMD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)N=C(C=C2C(=O)NN)C3=CC=C(C=C3)OC(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-{1H,2H,3H,4H-pyrazino[1,2-a]indol-2-yl}prop-2-en-1-one](/img/structure/B2583959.png)

![6,7-dichloro-4H-benzo[1,4]oxazin-3-one](/img/structure/B2583960.png)

![2-Methoxy-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2583961.png)

![(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)(pyrazin-2-yl)methanone](/img/structure/B2583962.png)

![3-Methylpyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2583975.png)

![(2S,3R)-2-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)pyridin-3-yl]oxolan-3-amine;dihydrochloride](/img/structure/B2583982.png)